molecular formula C15H16N2O5S B1211304 2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester

2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester

Cat. No. B1211304
M. Wt: 336.4 g/mol
InChI Key: KWOPGQHDAHERLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester is a monocarboxylic acid.

Scientific Research Applications

Luminescent Properties

2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester, as part of the pyridylthiazole family, exhibits notable absorption, fluorescence, and fluorescence excitation spectra in aqueous solutions. These compounds are particularly interesting for their high fluorescence quantum yields, large Stokes shift values, and potential applications in metal sensing and laser dyes. The stability of the conformers, either cisoid or transoid, depends on their protonation state (Grummt et al., 2007).

Synthesis of Heterocyclic Compounds

This chemical has been utilized in the synthesis of various heterocyclic compounds. For example, it can be involved in the formation of substituted pyridine derivatives, offering a pathway to explore new synthetic routes in organic chemistry (Prostakov et al., 1970). Additionally, its application in the condensation with salicylaldehydes leads to the creation of quinoline derivatives, which can have implications in the study of thyroid function (Ukrainets et al., 1997).

Catalysis and Synthesis of Piperidine Derivatives

The compound serves as a valuable building block in the synthesis of new polyfunctionalized piperidine derivatives, particularly through copper-catalyzed reactions. This regioselective introduction of functional groups into pyridine derivatives is crucial for developing unconventional substitution patterns in piperidine synthesis (Crotti et al., 2011).

Synthesis of Antimicrobial Agents

Research has explored its use in the synthesis of Schiff base esters, demonstrating potential antimicrobial and chemotherapeutic properties. These compounds, particularly those with shorter and medium-chain fatty acids, have shown efficacy against various bacterial, fungal strains, and tumor cell lines (Mohini et al., 2013).

properties

Product Name

2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetate

InChI

InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-2-4-14(5-3-13)23(19,20)17-10-12-6-8-16-9-7-12/h2-9,17H,10-11H2,1H3

InChI Key

KWOPGQHDAHERLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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